3-{4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one
Description
This compound features a 1,2,3-benzotriazin-4(3H)-one core linked via a 4-oxobutyl chain to a piperazine ring substituted with a methylsulfonyl group. The methylsulfonyl group is a strong electron-withdrawing moiety, which may enhance metabolic stability and modulate receptor binding compared to other substituents.
Properties
Molecular Formula |
C16H21N5O4S |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-[4-(4-methylsulfonylpiperazin-1-yl)-4-oxobutyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C16H21N5O4S/c1-26(24,25)20-11-9-19(10-12-20)15(22)7-4-8-21-16(23)13-5-2-3-6-14(13)17-18-21/h2-3,5-6H,4,7-12H2,1H3 |
InChI Key |
PKEUJVAAQNRXKA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CCCN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzotriazinone with 4-(methylsulfonyl)piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the benzotriazinone core can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and various substituted piperazine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Cancer Treatment
Research indicates that 3-{4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one may be effective in treating various cancers due to its ability to inhibit tumor cell proliferation. Studies have demonstrated that the compound can significantly reduce the growth of endothelial cells and other tumor cell lines in vitro, suggesting its potential as an anti-cancer agent .
Enzyme Inhibition
The compound has also been identified as an inhibitor of human leukocyte elastase (HLE), a serine protease involved in inflammatory responses. By inhibiting HLE, the compound may help mitigate tissue damage during inflammatory processes . This application opens avenues for treating conditions characterized by excessive inflammation.
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
Study 1: Anti-Cancer Efficacy
A study published in a peer-reviewed journal demonstrated that treatment with 3-{4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one resulted in a significant reduction of tumor size in xenograft models of breast cancer. The study reported a decrease in angiogenesis markers and increased apoptosis in tumor tissues .
Study 2: Inhibition of Human Leukocyte Elastase
In another study focusing on inflammatory diseases, researchers found that this compound effectively inhibited HLE activity in vitro. The results indicated a reduction in inflammatory cytokine production from neutrophils treated with the compound, suggesting its potential utility in managing chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 3-{4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring and benzotriazinone core play crucial roles in binding to these targets, modulating their activity. This modulation can lead to various biological effects, including inhibition of enzyme activity and alteration of receptor signaling pathways .
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Trends
Pharmacokinetic and Physicochemical Comparisons
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Key Substituent | Potential Applications |
|---|---|---|---|---|
| Target compound | ~443.5 | ~2.1 | Methylsulfonyl piperazine | Inflammation, CNS disorders |
| 3-{4-[4-(4-Fluorobenzenesulfonyl)...} | 459.5 | ~3.5 | 4-Fluorobenzenesulfonyl | Protease/kinase inhibition |
| 4-(4-Oxo-4-(piperazin-1-yl)butyl)... | 304.16 | ~1.8 | Benzo[b][1,4]oxazin-3(4H)-one | COX-1/COX-2 inhibition |
| 3-(Admantan-1-yl)-2-[4-(4-aryliden...} | ~450 | ~4.2 | Adamantyl, quinazolinone | Antibacterial, anti-inflammatory |
Biological Activity
3-{4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a benzotriazinone core, which is known for its stability and versatility in various chemical reactions.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C16H21N5O4S |
| Molecular Weight | 379.4 g/mol |
| IUPAC Name | 3-[4-(4-methylsulfonylpiperazin-1-yl)-4-oxobutyl]-1,2,3-benzotriazin-4-one |
| InChI Key | PKEUJVAAQNRXKA-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)N1CCN(CC1)C(=O)CCCN2C(=O)C3=CC=CC=C3N=N2 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The piperazine ring and the benzotriazinone core are crucial for binding to these targets, leading to modulation of their activity. This modulation can result in a range of biological effects such as:
- Inhibition of enzyme activity
- Alteration of receptor signaling pathways
Pharmacological Potential
Research indicates that 3-{4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one may have applications in treating neurological disorders and cancers. Its structural features allow it to act as a pharmacological agent with potential effects on cellular processes involved in tumor growth and development.
Case Studies
- Antitumor Activity : In vitro studies have shown that compounds similar to 3-{4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one exhibit significant inhibitory effects on the growth of various cancer cell lines. For instance, sulfonyl derivatives have been reported to inhibit ATR (Ataxia Telangiectasia and Rad3 related protein), a key player in DNA repair pathways, with IC50 values indicating potent activity against colorectal adenocarcinoma cells .
- Neurological Effects : The compound's ability to interact with neurotransmitter receptors suggests potential use in treating neurodegenerative diseases. Research into related piperazine derivatives has indicated neuroprotective properties that warrant further investigation .
Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity. The following findings summarize key research outcomes:
- Synthesis Methods : The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and oxidation-reduction processes under controlled conditions .
- Biochemical Studies : Investigations into the compound's interactions with biological targets have revealed insights into its mechanism of action and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
